molecular formula C19H13IN5O2+ B1214958 Iodonitrotetrazolium

Iodonitrotetrazolium

Cat. No.: B1214958
M. Wt: 470.2 g/mol
InChI Key: YCMNFTXISHKEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodonitrotetrazolium is an organic cation that is the cationic component of this compound violet.

Scientific Research Applications

Introduction to Iodonitrotetrazolium

This compound (INT) is a tetrazolium salt widely used in scientific research for its ability to serve as an electron acceptor in various biochemical assays. Upon reduction by viable cells, INT transforms from a pale yellow solution to a red or purple formazan compound, making it a valuable tool in microbiological and biochemical studies. This article explores the applications of this compound across different fields, supported by comprehensive data and case studies.

Microbiological Assays

This compound is extensively utilized in microbiology to assess the metabolic activity of bacteria. The reduction of INT serves as an indicator of viable cell counts and metabolic activity, providing insights into bacterial respiration.

  • Detection of Bacterial Contamination : A fiber-based visually indicating bacteria sensor embedded with INT has been developed for detecting live bacteria, particularly effective against Gram-negative Escherichia coli and Gram-positive Micrococcus luteus. The sensor utilizes the colorimetric change of INT upon reduction by metabolically active bacteria, allowing for rapid visual detection of contamination .
  • Quantification on Textiles : A method employing INT has been established to quantify bacteria on textiles. The color change from colorless to purple upon interaction with bacterial cells allows for optical visualization and quantification, demonstrating a direct correlation between color intensity and bacterial load .

Environmental Studies

This compound is also applied in environmental science, particularly in assessing the respiration rates of plankton communities.

  • Respiration Measurement : Studies have shown that INT can effectively measure oxygen consumption rates in natural plankton communities. The relationship between dissolved oxygen consumption and INT reduction rates has been validated, providing a reliable method for estimating respiration in aquatic ecosystems .
Study FocusMethodKey Findings
Plankton RespirationIn vivo INT ReductionSignificant correlation between oxygen consumption and INT reduction rates; provides realistic estimates of plankton respiration.
Bacterial DetectionFiber-based SensorEffective detection of viable bacteria with colorimetric response; suitable for public health applications.
Textile Bacteria QuantificationOptical VisualizationRapid quantification method correlating color intensity with bacterial load on textiles.

Clinical Research

In clinical settings, this compound has been utilized to evaluate cellular viability and metabolic activity.

  • Cell Viability Assays : INT is employed in assays to determine the viability of cells under various conditions, such as oxidative stress models. For instance, studies have demonstrated that INT can assess lactate dehydrogenase leakage as an indicator of cell membrane integrity and viability during ischemic stroke research .

Pharmaceutical Development

The compound also finds applications in pharmaceutical research, particularly in drug efficacy studies.

  • Antimicrobial Activity Assessment : Research indicates that INT can be utilized to evaluate the antimicrobial properties of various compounds by measuring their effects on bacterial viability through the reduction of INT .

Case Study 1: Environmental Monitoring

A study conducted on plankton communities across diverse oceanic regions utilized INT to measure respiration rates. The findings indicated that the method could reliably estimate metabolic activity under varying environmental conditions, highlighting its utility in marine science research.

Case Study 2: Textile Industry Application

In textile research, a novel approach using INT allowed for the rapid assessment of bacterial contamination on fabrics. This method provided significant insights into the effectiveness of antimicrobial coatings applied to textiles, demonstrating a practical application of INT in quality control processes.

Q & A

Basic Research Questions

Q. How is INT utilized to quantify respiratory chain dehydrogenase activity in bacterial cultures?

INT acts as an electron acceptor, reduced by dehydrogenases to form a dark-red formazan product. The protocol involves incubating bacterial cultures with INT (0.1% w/v) in the presence of electron donors (e.g., NADH or succinate). After incubation, the formazan is dissolved in organic solvents (e.g., ethanol or chloroform), and absorbance is measured at 490 nm. Reduced OD values indicate inhibited dehydrogenase activity, often due to respiratory chain blockers like rotenone . Controls should include heat-killed samples to confirm enzyme dependency.

Q. What is the principle behind INT-based microbial viability assessment?

Viable microbes reduce INT to formazan via active electron transport systems. In viability assays, spores or cells are incubated with INT (0.1% w/v) for 5 days. Viable samples turn red due to formazan precipitation, while non-viable samples retain their original color. This method is critical for assessing microbial activity in environmental remediation studies, such as polycyclic aromatic hydrocarbon degradation .

Q. Which enzymes are typically assayed using INT, and what methodological precautions are required?

INT is used for dehydrogenases (e.g., lactate dehydrogenase, succinate dehydrogenase) and oxidoreductases. Key precautions include:

  • Avoiding light exposure to prevent photodegradation.
  • Using fresh INT solutions to minimize auto-reduction.
  • Including negative controls (e.g., enzyme inhibitors like sodium azide) to validate specificity .

Q. How to prepare INT solutions for optimal solubility in aqueous assays?

INT has limited water solubility (4 mg/mL). For aqueous assays, dissolve INT in warm deionized water (40–50°C) with brief sonication. For organic-phase extraction (e.g., chloroform), pre-saturate INT in the solvent to avoid precipitation .

Q. What controls are essential when using INT in complex biological samples?

  • Blank control: Sample without INT to account for inherent coloration.
  • Negative control: Samples with inactivated enzymes (e.g., heat-treated).
  • Matrix control: Samples without the target organism to exclude abiotic reduction .

Advanced Research Questions

Q. How to resolve discrepancies in OD values when INT-based assays show unexpected variability under inhibitor treatments?

Inconsistent OD values may arise from incomplete inhibition or competing redox reactions. Validate inhibitor efficacy using parallel assays (e.g., respirometry). For example, in studies of Cu-X MOFs’ antioxidative activity, INT’s reduction by superoxide radicals (•O2⁻) was monitored at 560 nm. If inhibitors like catalase are used, confirm their stability in the assay buffer and rule out interference with INT’s redox potential .

Q. How to optimize INT concentration to avoid precipitation in multi-enzyme systems?

Titrate INT concentrations (0.05–0.2% w/v) while monitoring formazan solubility. For systems with high lipid content (e.g., membrane-bound dehydrogenases), use INT pre-saturated in chloroform to partition formazan into the organic phase, reducing interference . Kinetic curves (e.g., H₂O₂ concentration vs. •O2⁻ production) can identify saturation points .

Q. How to adapt INT assays for antioxidative activity studies involving reactive oxygen species (ROS)?

In antioxidative assays, INT competes with ROS scavengers (e.g., SOD mimics). Pre-incubate the antioxidant with ROS-generating systems (e.g., xanthine/xanthine oxidase), then add INT to quantify residual •O2⁻. Use time-resolved absorption spectra (e.g., 0–60 min intervals) to distinguish direct INT reduction from antioxidant-mediated ROS quenching .

Q. What strategies validate INT’s specificity in multi-enzyme environments?

  • Enzyme-specific inhibitors: Use rotenone for Complex I or malonate for succinate dehydrogenase to isolate target enzyme contributions.
  • Cross-validation: Compare INT-based results with alternative assays (e.g., tetrazolium analogs like MTT).
  • Spectrophotometric deconvolution: Analyze absorption peaks (e.g., 490 nm for INT-formazan vs. 570 nm for MTT-formazan) to detect cross-reactivity .

Q. How to address false positives in viability assays using INT?

False positives may occur due to abiotic reduction (e.g., by ascorbic acid in soil samples). Mitigate by:

  • Pre-treating samples with chelators (e.g., EDTA) to sequester redox-active metals.
  • Including a “live/dead” stain (e.g., propidium iodide) alongside INT to differentiate membrane-compromised cells .

Properties

Molecular Formula

C19H13IN5O2+

Molecular Weight

470.2 g/mol

IUPAC Name

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium

InChI

InChI=1S/C19H13IN5O2/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27/h1-13H/q+1

InChI Key

YCMNFTXISHKEBZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I

Canonical SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I

Synonyms

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride
iodonitrotetrazolium
iodonitrotetrazolium violet

Origin of Product

United States

Retrosynthesis Analysis

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